molecular formula C22H26N6O6 B12800374 Oxotremorine picrolonate CAS No. 4322-43-4

Oxotremorine picrolonate

Cat. No.: B12800374
CAS No.: 4322-43-4
M. Wt: 470.5 g/mol
InChI Key: ZHBNDZLHKKGYAC-UHFFFAOYSA-N
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Description

Oxotremorine picrolonate is a crystalline salt derivative of the non-selective muscarinic acetylcholine receptor (mAChR) agonist Oxotremorine. This compound is supplied as crystals from acetone, with a melting point of 157-159°C . Its molecular formula is C22H26N6O6, with a molecular weight of 470.48 g/mol . As a potent cholinergic agent, it activates M1-M5 muscarinic receptor subtypes, making it an essential pharmacological tool for probing cholinergic systems . Researchers utilize Oxotremorine and its analogs, including the picrolonate salt, to model Parkinson's disease symptoms such as tremor, ataxia, and spasticity in experimental settings, aiding the development of novel anti-Parkinsonian therapeutics . In neuroscience, studies demonstrate that muscarinic activation with Oxotremorine can preferentially inhibit rebound firing in vulnerable subpopulations of dopaminergic neurons in the substantia nigra, providing crucial insights into the interplay between acetylcholine and dopamine, which is relevant to Parkinson's disease pathophysiology . Recent investigations also highlight its potential neuroprotective properties. In Alzheimer's disease research models, the agonist Oxotremorine-M has been shown to counteract amyloid-beta peptide-induced neurotoxicity, reduce oxidative stress, protect mitochondrial function, and promote neurite outgrowth, suggesting a multifaceted therapeutic potential beyond mere receptor activation . Furthermore, research in autism spectrum disorder models indicates that Oxotremorine can significantly reduce repetitive behaviors, such as excessive self-grooming and marble burying, pointing to its application in neuropsychiatric condition research . This product is intended for research purposes only by trained professionals. It is not for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

4322-43-4

Molecular Formula

C22H26N6O6

Molecular Weight

470.5 g/mol

IUPAC Name

5-methyl-4-nitro-2-(4-nitrophenyl)-4H-pyrazol-3-one;1-(4-pyrrolidin-1-ylbut-2-ynyl)pyrrolidin-2-one

InChI

InChI=1S/C12H18N2O.C10H8N4O5/c15-12-6-5-11-14(12)10-4-3-9-13-7-1-2-8-13;1-6-9(14(18)19)10(15)12(11-6)7-2-4-8(5-3-7)13(16)17/h1-2,5-11H2;2-5,9H,1H3

InChI Key

ZHBNDZLHKKGYAC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1[N+](=O)[O-])C2=CC=C(C=C2)[N+](=O)[O-].C1CCN(C1)CC#CCN2CCCC2=O

Origin of Product

United States

Molecular and Cellular Pharmacology of Oxotremorine Action

Muscarinic Acetylcholine (B1216132) Receptor (mAChR) Interactions

The primary mechanism of oxotremorine's action is its direct binding to and activation of the five subtypes of muscarinic acetylcholine receptors (M1-M5). nih.gov These receptor subtypes are distributed throughout the body and are coupled to different G proteins, leading to varied physiological responses. nih.govnih.gov

Subtype Selectivity and Affinity Profiling (M1, M2, M3, M4, M5 Receptor Investigations)

Oxotremorine (B1194727) is recognized as a non-selective muscarinic agonist, meaning it binds to all five muscarinic receptor subtypes. nih.gov However, its affinity and functional potency can vary between these subtypes. Research has shown that while it acts as a full agonist at M1 receptors, it may exhibit partial agonism at others. unc.edunih.gov For instance, studies on M4 receptors demonstrate that oxotremorine-M is a highly efficacious agonist. nih.gov The selectivity of muscarinic agents is a critical area of research, as subtype-selective drugs can offer more targeted therapeutic effects. nih.govresearchgate.net While some compounds like McN-A-343 show selectivity for M1 and M4 receptors, and pilocarpine (B147212) for M1 and M3, oxotremorine generally lacks this marked selectivity. nih.gov

Receptor Binding Characteristics: Equilibrium and Kinetic Analyses of Oxotremorine and its Derivatives

The binding of oxotremorine to muscarinic receptors is a dynamic process characterized by specific affinity constants and kinetic parameters. Studies using radiolabeled oxotremorine-M ([³H]oxotremorine-M) have been instrumental in characterizing these interactions. nih.gov

Research on M1 receptors in rabbit hippocampal membranes revealed that the receptor can exist in two affinity states for oxotremorine-M: a high-affinity state (KH) and a low-affinity state (KL). nih.gov The presence of guanine (B1146940) nucleotides can cause an interconversion from the high-affinity to the low-affinity state, a characteristic feature of agonist binding to GPCRs coupled to G proteins. nih.govnih.gov

Binding Affinity of Oxotremorine-M at Muscarinic Receptor Subtypes
Receptor SubtypeTissue/Cell LineLigandAffinity Constant (Kd/Ki)
M1Rabbit HippocampusOxotremorine-MTwo-state affinity (KH and KL) noted
M2Porcine m2 in CHO cells[³H]Oxotremorine-MHigh-affinity binding observed
M2Rat Heart[³H]Oxotremorine-MHigh-affinity site identified
M4CHO hM4 cells[³H]Oxo-MBinding potentiated by allosteric modulators
In Vitro Functional Assays and Receptor Activation Profiles

Functional assays are crucial for determining the efficacy of an agonist—its ability to activate the receptor and elicit a cellular response. Oxotremorine's activation of mAChRs can be measured through various downstream effects, such as phosphoinositide hydrolysis (primarily mediated by M1, M3, and M5 receptors) and inhibition of adenylyl cyclase (mediated by M2 and M4 receptors). nih.govmdpi.com

Studies have demonstrated that oxotremorine-M stimulates phosphoinositide hydrolysis, a key signaling pathway for M1 and M3 receptors. mdpi.com In M4 receptor-expressing cells, oxotremorine effectively inhibits forskolin-stimulated cAMP accumulation, indicating its agonistic activity at this Gi-coupled receptor. nih.gov The potency of an agonist is typically quantified by its EC₅₀ value, the concentration at which it produces half of its maximal effect. The ratio of the dissociation constant (Kd) to the EC₅₀ value can provide a measure of signal amplification or "receptor reserve". nih.govresearchgate.net For oxotremorine-M at the M3 receptor, the amplification for Ca²⁺ response can be very large. nih.gov

Functional Potency of Oxotremorine in In Vitro Assays
Receptor SubtypeAssayEffectPotency (EC₅₀/IC₅₀)
M4Inhibition of cAMP accumulationAgonistMore potent than carbachol
GeneralEnhancement of [¹⁴C]-dopamine releaseEnhancementEC₅₀ = 1.5 x 10⁻⁷ M
GeneralInhibition of [³H]-acetylcholine releaseInhibitionIC₅₀ = 4.3 x 10⁻⁵ M

Ligand-Receptor Dynamics and Conformational States

Upon agonist binding, GPCRs undergo significant conformational changes, transitioning from an inactive to an active state, which then allows for G protein coupling and signal transduction. nih.govnih.govsciety.orgbiorxiv.org The efficacy of a ligand is directly related to its ability to stabilize these active receptor conformations. nih.gov

The binding of an agonist like oxotremorine is thought to induce or select for an active conformation of the muscarinic receptor. researchgate.net Kinetic studies of oxotremorine-M binding to M2 receptors are consistent with a mechanism that involves a change in protein conformation followed by the binding of the ligand. nih.gov This dynamic process can involve multiple conformational states. For example, studies on other GPCRs have identified at least two distinct inactive conformations and two active conformations. nih.gov The specific conformational ensemble stabilized by a ligand like oxotremorine determines the nature and magnitude of the downstream cellular response. nih.govsciety.org

Cholinergic System Modulation Mechanisms by Oxotremorine

Beyond its direct action on postsynaptic receptors, oxotremorine also modulates the cholinergic system through presynaptic mechanisms. It can act on presynaptic autoreceptors, which are typically M2 or M4 subtypes, to regulate the release of acetylcholine.

Studies on tissue slices from the rat nucleus accumbens have shown that oxotremorine has a dual effect: it enhances the release of dopamine (B1211576) while inhibiting the release of acetylcholine. nih.gov The inhibition of acetylcholine release is a classic example of negative feedback, where the agonist acts on presynaptic autoreceptors to decrease further neurotransmitter release. nih.gov The IC₅₀ for this inhibition was found to be 4.3 x 10⁻⁵ M. nih.gov In contrast, the enhancement of dopamine release (EC₅₀ = 1.5 x 10⁻⁷ M) demonstrates the complex interplay between different neurotransmitter systems, modulated by cholinergic agonists. nih.gov This action on dopamine release is mediated by muscarinic (not nicotinic) receptors, as it is blocked by atropine (B194438) but not mecamylamine. nih.gov Furthermore, oxotremorine-M has been shown to potentiate NMDA receptor responses through both M1 receptor-dependent and independent mechanisms. nih.gov

Presynaptic and Postsynaptic Cholinergic Regulation

Oxotremorine's influence on the cholinergic system is multifaceted, involving both presynaptic and postsynaptic mechanisms that fine-tune synaptic transmission. Cholinergic receptors are located on both the presynaptic nerve terminal and the postsynaptic membrane, allowing for intricate regulation of acetylcholine release and signal reception. nih.gov

At the presynaptic level, oxotremorine can modulate the release of acetylcholine from nerve terminals. Evidence suggests the existence of presynaptic inhibitory muscarinic receptors that, when activated, can decrease the amount of acetylcholine released into the synaptic cleft. nih.gov This autoinhibitory feedback loop is a critical mechanism for regulating synaptic strength. However, the effects of oxotremorine on acetylcholine release can be complex and context-dependent.

Postsynaptically, oxotremorine directly activates muscarinic acetylcholine receptors on the target cell, mimicking the effect of acetylcholine and initiating a cellular response. The coordination between presynaptic and postsynaptic cholinergic activity is crucial for inducing synaptic plasticity, the cellular basis for learning and memory. nih.gov By acting on both sides of the synapse, cholinergic agonists like oxotremorine can precisely modulate network activity and plasticity with high efficiency and temporal precision. nih.gov

Influence on Endogenous Acetylcholine Release

The effect of oxotremorine on the release of endogenous acetylcholine has been a subject of detailed investigation. Studies have shown that oxotremorine can significantly increase both the resting and electrically evoked release of acetylcholine. nih.gov For instance, in the rat phrenic nerve-diaphragm preparation, oxotremorine was found to strikingly increase the release of acetylcholine into the bathing fluid. nih.gov

However, other studies have reported more nuanced effects. In some preparations, oxotremorine at certain concentrations did not affect the stimulated release of acetylcholine but rather antagonized the facilitatory effects of other substances like atropine. nih.govnih.gov This suggests that oxotremorine's influence on acetylcholine release is likely mediated by its interaction with presynaptic inhibitory muscarinic receptors. nih.gov By activating these receptors, oxotremorine can modulate the amount of acetylcholine released in response to neuronal activity.

PreparationEffect of Oxotremorine on Acetylcholine (ACh) ReleaseReference
Rat phrenic nerve-diaphragmStrikingly increased resting and electrically evoked ACh release nih.gov
Rat isolated hemidiaphragmsDid not affect stimulated [3H]-acetylcholine release but antagonized the facilitatory effects of atropine nih.gov
Frog spinal cordTransiently enhanced spontaneous ACh release; did not modify electrically-evoked ACh release but blocked or reduced the effect of atropine nih.gov

Downstream Signaling Pathways and Intracellular Cascades Mediated by Oxotremorine

Upon binding to muscarinic acetylcholine receptors, oxotremorine triggers a series of downstream signaling pathways and intracellular cascades that ultimately mediate its physiological effects. These pathways are initiated by the conformational change in the receptor upon agonist binding and involve a variety of intracellular second messengers and effector proteins.

G-Protein Coupled Receptor Signaling

Muscarinic acetylcholine receptors are members of the G-protein coupled receptor (GPCR) superfamily. wikipedia.org GPCRs are integral membrane proteins that play a crucial role in cellular signaling. nih.gov The binding of an agonist like oxotremorine to a muscarinic receptor induces a conformational change that allows the receptor to interact with and activate intracellular heterotrimeric G-proteins. wikipedia.org

This activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the G-protein. wikipedia.org The activated Gα-subunit then dissociates from the βγ-subunits and can go on to modulate the activity of various downstream effector proteins, such as enzymes and ion channels. wikipedia.org The specific G-protein subtype coupled to a particular muscarinic receptor determines the subsequent signaling cascade.

Phosphoinositide Hydrolysis Pathways

A key signaling pathway activated by oxotremorine, particularly through M1 and M3 muscarinic receptors, is the phosphoinositide hydrolysis pathway. nih.gov Activation of these receptors leads to the stimulation of the enzyme phospholipase C (PLC). youtube.com PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.org

IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium. wikipedia.org DAG, in conjunction with the increased intracellular calcium, activates protein kinase C (PKC), which in turn phosphorylates a variety of cellular proteins, leading to a cellular response. youtube.com Studies have shown that the muscarinic agonist oxotremorine-M produces a concentration-dependent increase in phosphoinositide hydrolysis in bovine pial arteries. nih.gov

Receptor SubtypeSignaling PathwaySecond MessengersKey Effector
M1, M3Phosphoinositide HydrolysisInositol 1,4,5-trisphosphate (IP3), Diacylglycerol (DAG)Phospholipase C (PLC)

Intracellular Calcium Dynamics and Cellular Responses

As a direct consequence of the phosphoinositide hydrolysis pathway, oxotremorine stimulation leads to significant changes in intracellular calcium dynamics. The release of calcium from intracellular stores, triggered by IP3, results in a transient increase in the cytosolic calcium concentration. nih.gov This calcium signal is a versatile second messenger that can regulate a wide array of cellular processes, including enzyme activity, gene expression, and neurotransmitter release.

In cultured urothelial cells from rats, the non-selective muscarinic agonist oxotremorine methiodide (OxoM) was shown to elicit transient and repeatable increases in intracellular calcium concentration. nih.gov Furthermore, oxotremorine has been shown to modulate the activity of N- and L-type calcium channels, further influencing calcium influx and intracellular calcium levels. nih.gov The specific spatial and temporal patterns of these calcium signals are crucial in determining the final cellular response.

Cyclic AMP Modulation via Receptor Crosstalk

In addition to the phosphoinositide pathway, oxotremorine can also modulate the levels of another important second messenger, cyclic adenosine (B11128) monophosphate (cAMP). While muscarinic receptors are not typically directly coupled to adenylyl cyclase (the enzyme that produces cAMP), they can influence cAMP levels through receptor crosstalk.

In slices of the rat peripheral lung, the muscarinic agonist oxotremorine-M was found to stimulate cAMP accumulation in a concentration-dependent manner. nih.gov This effect was significantly potentiated in the presence of forskolin, a direct activator of adenylyl cyclase. nih.gov The mechanism for this cAMP stimulation may involve arachidonic acid metabolites, indicating an indirect pathway of modulation. nih.gov This demonstrates that oxotremorine, through muscarinic receptor activation, can engage in complex signaling crosstalk to regulate cellular function.

Neurobiological Effects and Neural Circuitry Modulation by Oxotremorine

Impact on Neuronal Survival and Plasticity

Oxotremorine's influence extends to the critical areas of neuronal health and the dynamic processes of synaptic plasticity, which are fundamental to learning and memory.

Studies have consistently shown that Oxotremorine (B1194727) exerts neurotrophic functions in primary neurons nih.govresearchgate.netbohrium.com. In cellular models, treatment with Oxotremorine has been demonstrated to enhance cell survival nih.govresearchgate.netbohrium.comnih.gov. For instance, in differentiated SH-SY5Y neuroblastoma cells, a model used to study neurodegenerative diseases like Alzheimer's, Oxotremorine treatment not only promotes survival but also counteracts DNA fragmentation induced by amyloid-β peptide exposure nih.govresearchgate.netnih.gov. These findings underscore the compound's potential to support neuronal resilience.

Oxotremorine significantly modulates synaptic plasticity, a key mechanism for memory formation youtube.com. A notable effect is its ability to induce long-term depression (LTD) of neuronal-evoked responses. In studies on the rat sensorimotor cortex, the application of Oxotremorine-M, a derivative, induced a long-lasting depression of neuronal discharges nih.gov. This effect was characterized by a rapid onset, occurring within 30 seconds, and a prolonged duration of up to 40 minutes nih.gov. The LTD was observed for discharges evoked by both glutamate (B1630785) and acetylcholine (B1216132) nih.gov. This induction of LTD highlights a mechanism by which cholinergic stimulation can weaken synaptic connections, a process crucial for refining neural circuits and encoding new information youtube.comnih.gov. The effect was dose-dependent and could be antagonized by the M2 muscarinic antagonists gallamine (B1195388) and methoctramine, indicating the involvement of specific receptor subtypes nih.gov.

Feature of Oxotremorine-M Induced LTDDescriptionSource
Onset Rapid, within 30 seconds of application. nih.gov
Duration Long-lasting, up to 40 minutes. nih.gov
Affected Neurotransmitters Evident for both glutamate- and acetylcholine-evoked discharges. nih.gov
Receptor Involvement Antagonized by M2 muscarinic antagonists (gallamine, methoctramine). nih.gov

The neurotrophic properties of Oxotremorine also manifest in its positive effects on the physical structure of neurons. Neurite outgrowth is a fundamental process for establishing neural connections during development and regeneration moleculardevices.com. Research has shown that Oxotremorine treatment leads to an increase in neurite length and promotes neurite outgrowth nih.govresearchgate.netbohrium.comnih.gov. Specifically, Oxotremorine was able to transactivate the Fibroblast growth factor receptor (FGFR) in primary hippocampal neurons, resulting in a significant enhancement of neurite development nih.gov. This stimulation of neurite growth suggests that cholinergic signaling via muscarinic receptors plays a role in shaping neuronal architecture.

Cellular Protection Mechanisms

Beyond its influence on neuronal growth and plasticity, Oxotremorine exhibits protective effects at the cellular level, particularly against oxidative stress and neuroinflammation, which are common pathological features in neurodegenerative disorders unipa.it.

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify them, is a major contributor to neuronal damage nih.gov. Oxotremorine has been shown to effectively counteract oxidative stress nih.govresearchgate.netnih.gov. In studies using a cellular model of Alzheimer's disease, Oxotremorine treatment was able to block the oxidative stress induced by exposure to the amyloid-β peptide nih.govresearchgate.netnih.gov. Furthermore, research on the rat hippocampal formation demonstrated that Oxotremorine inhibits baseline levels of oxidative stress markers, indicating a modulatory role in maintaining cellular redox balance nih.gov. The compound also protects against mitochondrial dysfunction associated with oxidative stress, a critical aspect of its neuroprotective profile nih.govresearchgate.netnih.gov.

Protective Effect of OxotremorineExperimental ModelKey FindingSource
Anti-Oxidative Stress Differentiated SH-SY5Y cells exposed to Aβ₁₋₄₂ peptideBlocked oxidative stress and mitochondrial impairment. nih.govresearchgate.netnih.gov
Anti-Oxidative Stress Rat hippocampal formationInhibited baseline levels of oxidative stress markers. nih.gov

Neuroinflammation is another critical factor in the progression of many neurological diseases mdpi.com. Oxotremorine has demonstrated the ability to modulate neuroinflammatory processes nih.govresearchgate.netbohrium.com. Research indicates that Oxotremorine can inhibit the production of pro-inflammatory cytokines in the rat hippocampal formation nih.gov. Specifically, it reduces the baseline levels of Interleukin-1β (IL-1β) and Interleukin-6 (IL-6), suggesting a cholinergic control over neuroinflammation nih.gov. This anti-inflammatory action is consistent with the broader understanding that activation of muscarinic acetylcholine receptors can mitigate microglial-mediated inflammation, thereby conferring neuroprotection mdpi.com.

Inhibition of Apoptotic Pathways and Caspase Activation

Apoptosis, or programmed cell death, is a critical process in development and disease. It is executed through the activation of a cascade of enzymes, primarily caspases. In cellular models of Alzheimer's Disease, exposure to the Aβ₁₋₄₂ peptide induces significant cellular damage, leading to apoptosis, which can be observed through methods that detect DNA fragmentation. Studies have demonstrated that treatment with Oxotremorine-M effectively counteracts this Aβ-induced DNA fragmentation. This finding suggests that Oxotremorine can inhibit apoptotic pathways, thereby enhancing cell survival. The ability to block these cell death pathways is a crucial element of its neuroprotective effects.

Interplay with Other Neurotransmitter Systems

Oxotremorine's effects are not limited to the cholinergic system; it also engages in significant crosstalk with other major neurotransmitter systems, thereby modulating a wider range of neurobiological functions.

Dopaminergic System Interactions in Specific Brain Regions

The cholinergic and dopaminergic systems are intricately linked, particularly in brain regions like the striatum, which is critical for motor control and other functions. mdpi.com The degeneration of dopamine (B1211576) neurons in the nigrostriatal pathway is a hallmark of Parkinson's disease and leads to an imbalance with the striatal cholinergic system. nih.gov Research on the effects of oxotremorine in the rat striatum has shown that it can influence dopamine metabolism. nih.gov Specifically, oxotremorine was found to enhance the formation of DOPA, the precursor to dopamine, in animals pretreated with a DOPA decarboxylase inhibitor. nih.gov This indicates that muscarinic receptor stimulation by oxotremorine can modulate the synthesis and metabolism of dopamine within this crucial brain region. nih.gov

Potentiation of N-Methyl-D-aspartate (NMDA) Receptors

Oxotremorine enhances the function of N-Methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity, learning, and memory. nih.gov This potentiation occurs through two distinct mechanisms. The first is a well-established indirect pathway dependent on the activation of muscarinic M1 receptors. This activation initiates a signaling cascade that potentiates NMDA receptor function, an effect that can be blocked by muscarinic antagonists like atropine (B194438). nih.govfrontiersin.org

A second, more direct mechanism has been identified for Oxotremorine-M, a close analogue. In oocytes expressing NMDA receptors but lacking muscarinic receptors, Oxotremorine-M was still able to potentiate NMDA currents. This effect was not blocked by atropine, demonstrating a direct modulatory action on the NMDA receptor itself. nih.govfrontiersin.org It is suggested that the tri-methyl ammonium (B1175870) moiety present in the structure of Oxotremorine-M is important for this direct interaction. nih.gov

Table 1: Mechanisms of NMDA Receptor Potentiation by Oxotremorine Analogues

Mechanism Description Mediator Antagonist Blockade Relevant Analogue
Indirect Potentiation Activation of muscarinic M1 receptors leads to a signaling cascade that enhances NMDA receptor function. Muscarinic M1 Receptor Atropine Oxotremorine, Oxotremorine-M

| Direct Potentiation | Direct interaction with the NMDA receptor, independent of muscarinic receptor activation. | None (Direct Action) | Not blocked by Atropine | Oxotremorine-M |

Modulation of Ionic Channels (e.g., TRPM4 channels)

The Transient Receptor Potential Melastatin 4 (TRPM4) channel is a calcium-activated non-selective cation channel that regulates membrane potential and calcium homeostasis in many cell types. researchgate.netnih.gov Its activation by intracellular calcium leads to an influx of monovalent cations, causing membrane depolarization. nih.gov A review of the available scientific literature from the conducted searches does not indicate a direct modulatory role for oxotremorine on TRPM4 channels. While the function of TRPM4 channels and their modulation by various other compounds are well-documented, a specific interaction with oxotremorine has not been described in these sources. nih.govresearchgate.net

Specific Neural Circuitry and Regional Effects

The administration of oxotremorine results in distinct and sometimes opposing effects in different brain regions, highlighting its role in modulating specific neural circuits. A study examining neuronal responses in the rat thalamus revealed significant regional differences following oxotremorine administration.

In the ventrobasal nuclear complex (VBC) of the thalamus, oxotremorine produced effects consistent with neuroexcitation. This included dose-dependent increases in neuronal RNA content and nucleolar volume. Furthermore, an increased susceptibility of chromatin to acid hydrolysis was observed, which is indicative of chromatin activation. nih.gov

Conversely, in the nucleus reticularis (NR) of the thalamus, oxotremorine elicited effects indicative of neuronal depression. Neurons in this region showed reductions in RNA levels, nucleolar volume, and chromatin activation. These findings demonstrate that central muscarinic receptor stimulation by oxotremorine is associated with distinct metabolic and structural changes in the neurons of different, but related, thalamic nuclei. nih.gov

Table 2: Regional Effects of Oxotremorine in the Rat Thalamus

Brain Region Effect on Neurons Cellular Changes Observed
Ventrobasal Nuclear Complex (VBC) Neuroexcitation Increased RNA content, Increased nucleolar volume, Chromatin activation

| Nucleus Reticularis (NR) | Neuronal Depression | Decreased RNA content, Decreased nucleolar volume, Reduced chromatin activation |

Prefrontal Cortex Modulation of Synaptic Transmission

The prefrontal cortex (PFC) is crucial for higher-order cognitive functions, and its activity is heavily modulated by cholinergic inputs. Muscarinic acetylcholine receptors (mAChRs), particularly the M1 subtype, play a critical role in shaping synaptic plasticity within this region.

Research using optogenetics and electrophysiology has demonstrated that the activation of M1 mAChRs induces long-term depression (LTD) at synaptic inputs arriving from the ventral hippocampus and the basolateral amygdala to the PFC. This form of synaptic plasticity, characterized by a persistent reduction in synaptic strength, is a key mechanism for refining neural circuits and is considered a molecular correlate of learning and memory. By inducing LTD at these specific fear-related inputs, M1 receptor activation can dynamically modulate the flow of information, which is hypothesized to be involved in appropriate fear responses and the reduction of cortical hyperactivity following stress.

As a muscarinic agonist, oxotremorine can trigger this LTD, effectively weakening specific synaptic connections within the PFC. Studies on the sensorimotor cortex have also shown that the related compound, oxotremorine-M, induces a long-lasting depression of neuronal-evoked responses. This depression is rapid in onset and can last for up to 40 minutes, affecting both glutamate- and acetylcholine-evoked discharges. This effect is primarily mediated by M2 receptors, suggesting that oxotremorine can modulate PFC synaptic transmission through multiple muscarinic receptor subtypes.

Modulation of Synaptic Transmission in the Prefrontal Cortex by Muscarinic Agonists
Brain RegionInput SourceEffect of Muscarinic AgonistPrimary ReceptorSynaptic Mechanism
Prefrontal Cortex (PFC)Ventral HippocampusInduces LTDM1Reduction in synaptic strength
Prefrontal Cortex (PFC)Basolateral AmygdalaInduces LTDM1Reduction in synaptic strength
Sensorimotor CortexGeneral Evoked ResponseInduces LTDM2Depression of neuronal-evoked responses

Basolateral Amygdala Involvement in Memory Consolidation

The basolateral amygdala (BLA) is a critical nucleus for processing fear and emotional memories. Cholinergic activation within the BLA is heavily involved in modulating the consolidation of these memories.

Studies involving direct infusions of oxotremorine into the BLA of rats have provided clear evidence of its role in memory enhancement. In contextual fear conditioning paradigms, where an animal learns to associate a specific environment with an aversive stimulus, post-training infusions of oxotremorine into the BLA significantly enhance the consolidation of this fear memory. This is observed through behavioral measures such as increased freezing time when the animal is returned to the context.

This enhancement is not limited to the initial learning of fear. Research has also shown that oxotremorine infusions into the BLA after an extinction session—where the animal learns that the context is no longer threatening—can enhance the consolidation of the extinction memory. This effect is time-dependent, highlighting its specific role in the consolidation process. The excitability of BLA neurons is known to be increased following muscarinic receptor activation, providing a cellular basis for this memory-modulating effect.

Effects of Intra-BLA Oxotremorine Infusion on Memory
Memory TypeExperimental ParadigmEffect of OxotremorineKey Behavioral Measure
Fear Memory ConsolidationContextual Fear ConditioningEnhancementIncreased freezing
Extinction Memory ConsolidationContextual Fear ExtinctionEnhancementDecreased freezing
Aversive MemoryInhibitory AvoidanceEnhancementIncreased latency to enter

Dorsomedial Striatum and Cholinergic Output

The striatum, a key component of the basal ganglia, has the highest concentration of acetylcholine in the brain, primarily from large, tonically active cholinergic interneurons (ChIs). These neurons regulate striatal output and are crucial for motor learning and action selection. The dorsomedial striatum, in particular, is associated with goal-directed behaviors.

Oxotremorine's effect on cholinergic output in the striatum is primarily inhibitory. As a preferential M2 muscarinic receptor agonist, oxotremorine acts on M2 autoreceptors located on the presynaptic terminals of the ChIs themselves. Activation of these autoreceptors initiates a negative feedback loop, leading to a dose-dependent decrease in the release of acetylcholine into the synaptic cleft. nih.gov This reduction in cholinergic tone has significant downstream consequences, particularly on dopamine transmission. nih.govnih.gov

By inhibiting acetylcholine release, muscarinic agonists like oxotremorine indirectly modulate dopamine signaling. nih.gov Reduced acetylcholine levels lead to less activation of nicotinic receptors on dopamine axon terminals, which in turn alters the probability of dopamine release. nih.gov This complex interaction means that oxotremorine can fine-tune the output of the dorsomedial striatum by controlling the balance between two of its most critical neuromodulators. nih.govnih.gov

Oxotremorine's Effect on Striatal Cholinergic and Dopaminergic Systems
Target NeuronReceptor Activated by OxotremorineEffect on Acetylcholine (ACh) ReleaseDownstream Effect
Cholinergic Interneuron (ChI)Presynaptic M2 AutoreceptorDecreaseAltered activation of nicotinic receptors on dopamine terminals, modulating dopamine release

Hippocampal Mechanisms and Synaptic Function

The hippocampus is essential for the formation of new declarative memories and is another site of significant cholinergic modulation. Oxotremorine affects hippocampal function through several mechanisms, including the modulation of synaptic plasticity and neurogenesis.

Similar to its effects in the cortex, muscarinic receptor activation in the hippocampus can bidirectionally modulate synaptic plasticity, inducing either long-term potentiation (LTP) or long-term depression (LTD), depending on the strength of the activation. Oxotremorine has been shown to induce LTD, a process that weakens synaptic connections and is believed to be important for clearing old memory traces and refining neural representations. nih.gov

Furthermore, the related compound oxotremorine-M has been found to directly potentiate NMDA receptor-mediated ion currents. NMDA receptors are critical for the induction of many forms of LTP, suggesting that oxotremorine can also create conditions favorable for strengthening synaptic connections under certain circumstances.

Beyond synaptic plasticity, oxotremorine has demonstrated restorative effects on hippocampal neurogenesis. In studies of chronically stressed animals, which typically show a severe decrease in the birth and survival of new neurons in the hippocampus, treatment with oxotremorine was found to partially restore the proliferation and survival of progenitor cells and completely restore their differentiation into mature neurons. This suggests a role for muscarinic agonists in reversing stress-induced deficits in hippocampal structure and function.

Applications of Oxotremorine in Preclinical Neurological Models

Modeling Movement Disorders

Oxotremorine (B1194727) is widely utilized to model movement disorders, particularly those with symptoms resembling Parkinson's disease. By activating central muscarinic receptors, it induces a state that mimics the cholinergic-dopaminergic imbalance characteristic of parkinsonism.

The administration of oxotremorine to rodents is a well-established method for inducing a predictable set of motor deficits that are valuable for research. biopharmanotes.comslideshare.net These symptoms include pronounced tremor, ataxia (lack of voluntary coordination of muscle movements), and spasticity, which are similar to the motor impairments seen in Parkinson's disease. wikipedia.org This model, known as the oxotremorine antagonism model, is frequently used to produce and study these specific parkinsonian-like signs in animals like mice and rats. biopharmanotes.comslideshare.net The tremors induced by the compound primarily affect the limbs and trunk, providing a clear and measurable phenotype for study. biopharmanotes.com

The oxotremorine-induced tremor model serves as a standard preclinical platform for the screening and evaluation of potential anti-Parkinsonian drugs. biopharmanotes.comslideshare.netwikipedia.org The rationale is that compounds capable of counteracting the effects of oxotremorine, particularly anticholinergic drugs, may have therapeutic potential in managing Parkinson's symptoms. slideshare.net In these experimental setups, test compounds are administered to animals prior to inducing tremors with oxotremorine. biopharmanotes.com The efficacy of the therapeutic strategy is then quantified by observing the degree to which it can prevent or reduce the severity of the induced motor deficits, such as tremors and hypothermia. slideshare.net

Neurodegenerative Disease Research

Beyond movement disorders, oxotremorine is instrumental in modeling aspects of neurodegenerative conditions like Alzheimer's disease, focusing on cholinergic dysfunction and its interplay with pathologies such as amyloid-beta (Aβ) toxicity.

In cellular models of Alzheimer's disease, oxotremorine is used to probe the mechanisms of neuronal damage. Studies often employ differentiated SH-SY5Y human neuroblastoma cells exposed to the Aβ₁₋₄₂ peptide, a key component of the amyloid plaques found in Alzheimer's brains, to simulate the disease's neurotoxic environment. nih.govnih.govresearchgate.net This in vitro model allows researchers to investigate the pathological changes induced by Aβ, such as decreased cell viability, DNA fragmentation, and neurite atrophy. nih.govunipa.it The introduction of oxotremorine into these models helps to elucidate the role of cholinergic signaling in the context of Aβ-induced cellular stress and damage. nih.govworld-wide.org

Research has demonstrated that oxotremorine, specifically its non-selective agonist form Oxotremorine-M, exhibits significant neuroprotective properties in Alzheimer's models. nih.govresearchgate.net In studies using SH-SY5Y cells exposed to Aβ₁₋₄₂, treatment with oxotremorine was shown to enhance cell survival, increase the length of neurites, and counteract DNA damage. nih.govnih.govunipa.it Furthermore, it effectively blocked the oxidative stress and mitochondrial dysfunction associated with Aβ exposure. nih.govresearchgate.networld-wide.org These findings suggest that by modulating cholinergic pathways, oxotremorine can mitigate several key pathological processes, highlighting its potential as a multi-target therapeutic agent for Alzheimer's disease. nih.govnih.gov

The neuroprotective effects observed in these cellular studies are summarized below:

Experimental ModelPathological InducerKey Findings with Oxotremorine Treatment
Differentiated SH-SY5Y CellsAβ₁₋₄₂ PeptideEnhanced cell survival and viability. nih.gov
Differentiated SH-SY5Y CellsAβ₁₋₄₂ PeptideIncreased neurite length and counteracted neurite atrophy. nih.govnih.gov
Differentiated SH-SY5Y CellsAβ₁₋₄₂ PeptideReduced DNA fragmentation. nih.govresearchgate.net
Differentiated SH-SY5Y CellsAβ₁₋₄₂ PeptideBlocked oxidative stress and production of reactive oxygen species (ROS). world-wide.org
Differentiated SH-SY5Y CellsAβ₁₋₄₂ PeptideRecovered mitochondrial function and mitigated mitochondrial swelling. nih.govworld-wide.org

Neurodevelopmental and Psychiatric Disorder Models

The application of oxotremorine also extends to the modeling of psychiatric disorders. Research has indicated that oxotremorine can produce antipsychotic-like effects in animal models. wikipedia.org While its use in this domain is less extensive than in movement and neurodegenerative disorders, it provides a valuable tool for exploring the role of the cholinergic system in the pathophysiology of certain psychiatric conditions and for screening novel therapeutic compounds.

Studies in Autism Spectrum Disorder (ASD) Models, specifically repetitive behaviors

Repetitive behaviors are a core diagnostic criterion for Autism Spectrum Disorder (ASD). Preclinical research has explored the potential of modulating the muscarinic cholinergic system to alleviate these behaviors. In the BTBR T+ tf/J (BTBR) mouse model of autism, which exhibits high levels of repetitive behaviors, the muscarinic cholinergic receptor (mAChR) agonist oxotremorine has been investigated for its effects on such behaviors.

Saline-treated BTBR mice display significantly more marble burying and self-grooming behaviors compared to the C57BL/6J (B6) control strain. nih.govnih.govfrontiersin.org Administration of oxotremorine was found to significantly decrease both marble burying and self-grooming in BTBR mice. nih.govnih.govfrontiersin.org Notably, this reduction in repetitive behaviors was achieved without significantly affecting locomotor activity in the BTBR mice, suggesting the effect is not due to sedation. nih.govnih.gov In contrast, oxotremorine did not have a significant impact on the already low levels of repetitive behaviors in B6 mice. nih.govnih.govfrontiersin.org These findings indicate that the activation of muscarinic acetylcholine (B1216132) receptors can attenuate repetitive motor behaviors in a mouse model of autism, suggesting that mAChR agonists may hold therapeutic potential for addressing these core symptoms in ASD. nih.govfrontiersin.org

Table 1: Effect of Oxotremorine on Repetitive Behaviors in BTBR and B6 Mice

Behavior Mouse Strain Treatment Outcome
Marble Burying BTBR Oxotremorine Significantly Reduced
Self-Grooming BTBR Oxotremorine Significantly Reduced
Locomotor Activity BTBR Oxotremorine No Significant Effect
Marble Burying B6 Oxotremorine No Significant Effect
Self-Grooming B6 Oxotremorine No Significant Effect
Locomotor Activity B6 Oxotremorine (0.01 mg) Significantly Reduced

Exploration of Antipsychotic-like Effects in Schizophrenia Models

Cholinergic dysfunction has been implicated in the pathophysiology of schizophrenia. Research in animal models has explored the potential of muscarinic receptor agonists like oxotremorine to produce antipsychotic-like effects. These studies often use models that mimic certain aspects of schizophrenia, such as hyperdopaminergic states or sensory gating deficits.

In one line of research, oxotremorine demonstrated effects comparable to the typical antipsychotic drug, haloperidol. nih.govnih.gov It was shown to reverse hyperlocomotion in mice induced by methamphetamine, a model for the positive symptoms of schizophrenia. nih.govnih.gov Furthermore, oxotremorine corrected the disruption of prepulse inhibition (PPI) caused by methamphetamine in rats. nih.govnih.gov PPI is a measure of sensorimotor gating that is deficient in individuals with schizophrenia. The compound also reversed PPI disruption induced by ketamine, which models symptoms of schizophrenia through N-methyl-D-aspartate (NMDA) receptor antagonism. nih.gov In a spontaneous mouse model, the DBA/2J strain, which exhibits lower baseline PPI, oxotremorine was found to increase PPI. nih.gov These findings suggest that the activation of muscarinic receptors plays a significant role in modulating sensory gating and may offer an alternative therapeutic strategy for psychosis in schizophrenia. nih.govnih.gov

Table 2: Antipsychotic-like Effects of Oxotremorine in Schizophrenia Models

Animal Model Behavioral Deficit Effect of Oxotremorine
Methamphetamine-induced hyperlocomotion (mice) Increased locomotor activity Reversal of hyperlocomotion
Methamphetamine-induced PPI disruption (rats) Disrupted prepulse inhibition Reversal of PPI disruption
Ketamine-induced PPI disruption (rats) Disrupted prepulse inhibition Reversal of PPI disruption
DBA/2J mice (spontaneous model) Lower baseline prepulse inhibition Increased prepulse inhibition

Affective and Cognitive Neuroscience Models

Examination of Fear Learning and Extinction Mechanisms

The cholinergic system is known to be involved in the processes of learning and memory, including the acquisition and extinction of fear. Research has investigated the role of muscarinic agonists like oxotremorine in these processes. Studies suggest that activation of muscarinic receptors can influence both the formation and the elimination of fear memories.

Post-training administration of oxotremorine directly into the basolateral amygdala has been found to enhance contextual fear responses. nih.gov This indicates that muscarinic receptor activation in this key brain region can strengthen the memory of a fearful context. In a different paradigm related to the extinction of learned behaviors, post-session administration of oxotremorine was shown to facilitate the extinction of amphetamine-conditioned place preference in rats. This suggests that oxotremorine can also promote the "unlearning" of a previously rewarding association, a process that shares mechanisms with fear extinction. However, the timing of administration appears to be critical, as delaying the administration of oxotremorine by two hours after the extinction session was sufficient to lose this facilitating effect.

Modulation of Learning and Memory Processes (e.g., Passive Avoidance, Cognitive Function)

The role of the central cholinergic system in modulating learning and memory is well-established. Studies using various cholinergic drugs, including oxotremorine, have demonstrated the ability to enhance memory retention in preclinical models.

In a one-trial passive avoidance task in rats, where the animal learns to avoid a location associated with an aversive stimulus, the administration of oxotremorine immediately after the acquisition trial was found to enhance 72-hour retention of the task. plos.org This suggests that oxotremorine can facilitate the consolidation of long-term memory. Furthermore, oxotremorine has been shown to counteract memory impairments induced by other pharmacological agents. For instance, post-training administration of oxotremorine was able to completely prevent the impairment of retention in an inhibitory avoidance task caused by a high dose of clenbuterol. nih.gov These findings support the view that brain muscarinic cholinergic mechanisms are involved in the modulation of memory storage. nih.gov

Studies on Motivation and Reinforcement Behavior in Animal Models

The cholinergic system also plays a role in motivation and the processing of reward. Preclinical studies have examined the effects of oxotremorine on reinforcement behavior using various models.

In studies of intracranial self-stimulation (ICSS), where animals perform an action to receive direct electrical stimulation of reward centers in the brain, oxotremorine has been shown to inhibit lateral hypothalamic self-stimulation. nih.gov This suggests that activation of central muscarinic receptors can decrease the rewarding value of this type of stimulation. In another line of research using a progressive ratio schedule of reinforcement, where the effort required to obtain a reward increases over time, intra-nucleus accumbens (NAcc) injections of oxotremorine were found to cause a dose-related reduction in cocaine self-administration in rats. nih.gov This reduction in the "break point" is interpreted as a decrease in the reward value of cocaine. nih.gov Interestingly, in the same study, oxotremorine did not affect the self-administration of food pellets, suggesting a potential differential effect on drug versus natural rewards. nih.gov

Table 3: Effects of Oxotremorine on Motivation and Reinforcement

Animal Model Behavior Effect of Oxotremorine
Intracranial Self-Stimulation (rats) Lateral hypothalamic self-stimulation Inhibition of self-stimulation
Cocaine Self-Administration (rats) Cocaine intake on a progressive ratio schedule Dose-related reduction
Food Self-Administration (rats) Food pellet intake on a progressive ratio schedule No effect

Methodological Considerations in Oxotremorine Research

In Vitro Experimental Paradigms

Cell Culture Models (e.g., Neuroblastoma Cell Lines, Chinese Hamster Ovary Cells)

Cell culture models are indispensable for dissecting the molecular mechanisms of oxotremorine's action at the cellular level. Neuroblastoma cell lines, such as the human SH-SY5Y line, are frequently employed due to their neuronal characteristics. In these cells, oxotremorine (B1194727) has been shown to modulate signal transduction pathways, including the adenylate cyclase system. nih.gov Prolonged exposure to oxotremorine can lead to homologous desensitization of muscarinic acetylcholine (B1216132) receptors. nih.gov Studies using differentiated SH-SY5Y cells as an in vitro model for Alzheimer's disease have demonstrated that oxotremorine treatment can enhance cell survival, increase neurite length, and counteract DNA fragmentation induced by amyloid-β peptide. nih.gov

Chinese Hamster Ovary (CHO) cells are another popular model, particularly for studying specific muscarinic receptor subtypes. guidetopharmacology.org These cells can be genetically engineered to express a single subtype of muscarinic receptor (e.g., M1), allowing for precise characterization of oxotremorine's binding and functional activity at that specific receptor. guidetopharmacology.orgebi.ac.uk For instance, the ability of oxotremorine to displace radiolabeled ligands from M1 receptors expressed in CHO cells is a common assay to determine its binding affinity. guidetopharmacology.orgebi.ac.uk

Tissue Slice Electrophysiology

Tissue slice electrophysiology allows for the study of oxotremorine's effects on neuronal activity within a relatively intact neural circuit. This technique, often performed on brain slices from rodents, preserves the local cellular architecture and synaptic connections. re-place.besemanticscholar.orged.ac.uk In slices of the guinea-pig olfactory cortex, the analog oxotremorine-M has been shown to cause a reversible depression of the N-wave amplitude, an effect blocked by the M1-receptor antagonist telenzepine. nih.gov This suggests that oxotremorine-M inhibits the evoked field potential by activating presynaptic M1-type muscarinic receptors. nih.gov Furthermore, studies in rat corpus striatum slices have indicated that oxotremorine can stimulate the release of choline (B1196258), likely by increasing the hydrolysis of phosphatidylcholine through the activation of muscarinic receptors. nih.gov

Receptor Binding Assays (e.g., Radioligand Binding)

Radioligand binding assays are a cornerstone of pharmacological research, enabling the quantification of a drug's affinity for its receptor. In the context of oxotremorine, these assays typically involve the use of radiolabeled forms of muscarinic ligands, such as [3H]oxotremorine-M or [3H]pirenzepine. guidetopharmacology.orgnih.gov By measuring the ability of unlabeled oxotremorine to compete with and displace the radioligand from muscarinic receptors in tissue homogenates (e.g., from rabbit hippocampus or rat cortex), researchers can determine its binding affinity (Ki) or inhibitory constant (IC50). guidetopharmacology.orgnih.gov These studies have revealed that muscarinic receptors can exist in different affinity states for agonists like oxotremorine-M. nih.gov For example, in rabbit hippocampal membranes, oxotremorine-M binds to high-affinity (KH) and low-affinity (KL) states of the M1 receptor. nih.gov [3H]Oxotremorine-M is specifically used to label the high-affinity state of muscarinic receptors, and its displacement by other compounds can indicate their agonist activity. taylorandfrancis.comnih.gov

Functional Cell-Based Assays (e.g., Intracellular Calcium Response, Phosphoinositide Hydrolysis)

Functional cell-based assays measure the physiological response of a cell to receptor activation. For muscarinic receptors, which are often G-protein coupled, common assays include measuring changes in intracellular calcium concentration and the hydrolysis of phosphoinositides. Stimulation of M1, M3, and M5 muscarinic receptors typically leads to the activation of phospholipase C, which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). mdpi.com This process, known as phosphoinositide hydrolysis, can be quantified to assess the functional potency of agonists like oxotremorine. nih.govnih.gov For instance, oxotremorine has been shown to stimulate phosphoinositide hydrolysis in the rat retina and bovine cerebral arteries. nih.govnih.gov

The release of IP3 triggers the release of calcium from intracellular stores, leading to an increase in intracellular calcium concentration ([Ca2+]i). This response can be measured using fluorescent calcium indicators. Studies in hippocampal slices from young and aged rats have used this method to show that oxotremorine-M stimulates an increase in [Ca2+]i, although this response was lower in aged cells. researchgate.net

In Vivo Animal Models and Behavioral Assessments

Rodent Models (e.g., Mice, Rats) in Neuropharmacology

Rodent models are crucial for understanding the systemic and behavioral effects of oxotremorine. In rats, oxotremorine has been used to study pain modulation, where it has been shown to have analgesic effects in the formalin test, reducing pain-related behaviors. nih.gov These studies also revealed that oxotremorine can decrease exploratory activity and increase self-grooming. nih.gov

In mice, oxotremorine is known to induce a characteristic syndrome of tremor, ataxia, and spasticity, which resembles some symptoms of Parkinson's disease. wikipedia.org This has made it a valuable tool for screening potential anti-Parkinsonian drugs. wikipedia.org Furthermore, research in BTBR T+ tf/J mice, a model for autism spectrum disorder, has shown that oxotremorine can reduce repetitive behaviors like self-grooming and marble burying without significantly affecting locomotor activity. frontiersin.org This suggests a potential role for muscarinic agonists in modulating behaviors relevant to neurodevelopmental disorders. frontiersin.org

Interactive Data Tables

Table 1: Summary of In Vitro Research Findings for Oxotremorine

Experimental Paradigm Model System Key Finding Citation
Cell CultureSH-SY5Y Neuroblastoma CellsModulates adenylate cyclase system; prolonged exposure leads to receptor desensitization. nih.gov
Cell CultureDifferentiated SH-SY5Y CellsEnhances cell survival and neurite length, counteracts amyloid-β induced DNA fragmentation. nih.gov
Cell CultureChinese Hamster Ovary (CHO) CellsUsed to study binding and functional activity at specific muscarinic receptor subtypes. guidetopharmacology.orgebi.ac.uk
Tissue Slice ElectrophysiologyGuinea-Pig Olfactory CortexOxotremorine-M reversibly depresses N-wave amplitude via presynaptic M1 receptors. nih.gov
Tissue Slice ElectrophysiologyRat Corpus StriatumStimulates the release of choline through muscarinic receptor activation. nih.gov
Receptor Binding AssayRabbit Hippocampal MembranesOxotremorine-M binds to high and low-affinity states of the M1 receptor. nih.gov
Functional AssayRat RetinaStimulates phosphoinositide hydrolysis. nih.gov
Functional AssayBovine Cerebral ArteriesStimulates phosphoinositide hydrolysis. nih.gov
Functional AssayRat Hippocampal SlicesOxotremorine-M stimulates an increase in intracellular calcium. researchgate.net

Table 2: Summary of In Vivo Research Findings for Oxotremorine in Rodent Models

Animal Model Behavioral Assessment Key Finding Citation
RatFormalin TestExhibits analgesic effects, reducing pain-related behaviors. nih.gov
RatOpen Field TestDecreases exploratory activity and increases self-grooming. nih.gov
MouseGeneral ObservationInduces tremor, ataxia, and spasticity, mimicking Parkinsonian symptoms. wikipedia.org
BTBR T+ tf/J MouseRepetitive Behavior TestsReduces repetitive behaviors such as self-grooming and marble burying. frontiersin.org

Behavioral Phenotyping (e.g., Self-Grooming, Marble Burying, Locomotor Activity, Inhibitory Avoidance, Self-Administration)

Behavioral phenotyping in animal models is a cornerstone of neuropharmacological research, providing critical insights into the functional effects of compounds like oxotremorine. The administration of this muscarinic agonist elicits a range of behavioral responses that are quantified to understand its impact on CNS pathways.

Self-Grooming and Marble Burying: These behaviors are often used to model repetitive and compulsive-like behaviors relevant to neurodevelopmental disorders. In the BTBR T+ tf/J (BTBR) mouse model of autism, which exhibits high levels of these behaviors, oxotremorine has been shown to significantly reduce both self-grooming and marble burying. nih.govnih.gov Conversely, in C57BL/6J (B6) mice, which display lower baseline levels of these behaviors, oxotremorine had no significant effect and even showed a trend toward increasing grooming. nih.gov This suggests that the effect of muscarinic acetylcholine receptor (mAChR) activation on repetitive behaviors may be dependent on the baseline state of the cholinergic system. nih.gov

Interactive Data Table: Effect of Oxotremorine on Repetitive Behaviors

Behavioral Test Animal Model Baseline Behavior Effect of Oxotremorine
Self-Grooming BTBR Mice Increased Significantly Reduced
Self-Grooming B6 Mice Low No significant effect / Trend towards increase
Marble Burying BTBR Mice Increased Significantly Reduced
Marble Burying B6 Mice Low No significant effect

Locomotor Activity: The assessment of locomotor activity is crucial to distinguish between a primary effect on a specific behavior (e.g., repetitive behavior) and a general sedative effect. In BTBR mice, oxotremorine did not alter locomotor activity, indicating that its impact on grooming and marble burying was not due to general motor suppression. nih.gov However, in B6 mice, the same treatment significantly reduced locomotor activity, which may be related to the observed increase in grooming behavior in this strain. nih.gov

Inhibitory Avoidance: Inhibitory avoidance tasks are used to assess learning and memory. Research has shown that post-trial administration of oxotremorine facilitates memory retention in this paradigm in a dose-dependent manner. biorxiv.org This facilitatory role of cholinergic stimulation on memory consolidation has been observed in different mouse strains, with DBA/2 mice showing more pronounced effects than C57BL/6 mice. biorxiv.org Studies have also demonstrated that oxotremorine can partially counteract the impairment in inhibitory avoidance caused by other drugs like amitriptyline, further implicating the cholinergic system in memory processes. nih.gov

Self-Administration: Self-administration paradigms are the gold standard for assessing the reinforcing and rewarding properties of substances. In studies examining the role of the cholinergic system in drug reward, local injections of oxotremorine into the nucleus accumbens shell dose-dependently reduced the self-administration of cocaine in rats. nih.govnih.gov This finding suggests that activating muscarinic receptors in this key reward-related brain region diminishes the reinforcing value of cocaine. nih.gov Notably, the same intervention did not affect the self-administration of a natural reward (food pellets), indicating a specific role for nucleus accumbens muscarinic receptors in mediating the reinforcing effects of cocaine. nih.govnih.gov

Interactive Data Table: Oxotremorine Effects in Learning and Reward Paradigms

Behavioral Paradigm Effect of Oxotremorine Brain Region (if applicable) Implication
Inhibitory Avoidance Facilitated memory retention N/A Pro-cognitive/Memory enhancing
Cocaine Self-Administration Dose-dependent reduction Nucleus Accumbens Attenuation of drug reward
Food Self-Administration No effect Nucleus Accumbens Specificity to drug vs. natural reward

Neurophysiological Recordings and Electrophysiological Analysis

Neurophysiological recordings provide a direct measure of neuronal activity, offering a mechanistic link between the administration of a compound and its behavioral outcomes. In research with oxotremorine, electrophysiological analyses have been used to understand its influence on neural circuits and brain oscillations.

One key area of investigation has been thalamocortical oscillations, which are involved in various cognitive processes and states of arousal. Oxotremorine has been shown to suppress a specific type of thalamocortically generated oscillation known as high-voltage spindles (HVSs). nih.gov Local infusion of oxotremorine into thalamic nuclei, such as the reticular nucleus of the thalamus (NRT) and the ventroposteromedial nucleus (VPM), effectively suppresses these oscillations. nih.gov This effect is mediated by the activation of muscarinic M2 receptors within the thalamus. nih.gov

Furthermore, oxotremorine's effects have been evaluated on sympathetic nerve activity using reflex paradigms. In anesthetized cats, oxotremorine reduces spontaneous sympathetic outflow. nih.gov When examining the somatosympathetic reflex, oxotremorine markedly reduces the amplitude and increases the latency of the secondary, "supraspinal" component of the reflex, without affecting the initial "spinal" component. nih.gov This indicates that oxotremorine depresses sympathetic function by acting on loci within the brainstem. nih.gov These electrophysiological findings demonstrate that oxotremorine modulates large-scale brain network activity and autonomic reflexes through its action on central muscarinic receptors.

Genetic Modulation Techniques in Oxotremorine Studies

Muscarinic Receptor Knockout Models

A significant challenge in cholinergic pharmacology has been the lack of ligands with high selectivity for the five different muscarinic acetylcholine receptor subtypes (M1-M5). The development of muscarinic receptor knockout (KO) mice, where the gene for a specific receptor subtype is inactivated, has been instrumental in dissecting the precise roles of each receptor in mediating the effects of non-selective agonists like oxotremorine. researchgate.net

By administering oxotremorine to mice lacking a specific mAChR subtype, researchers can identify which receptor is responsible for a particular physiological or behavioral response. For example, studies using M1-M5 KO mice have systematically mapped the roles of these receptors in modulating striatal dopamine (B1211576) release. nih.govnih.gov

Key findings from these studies include:

M1 and M2 Receptors: The lack of M1 or M2 receptors did not significantly affect the ability of oxotremorine to potentiate dopamine release. nih.govnih.gov

M3 Receptor: In M3 KO mice, the potentiation of dopamine release by oxotremorine was significantly increased, suggesting the M3 receptor normally plays an inhibitory role. nih.govnih.gov

M4 Receptor: The potentiation of dopamine release by oxotremorine was completely abolished in M4 receptor KO mice, demonstrating that the M4 subtype is essential for this effect. nih.govnih.gov

M5 Receptor: The effect of oxotremorine was significantly reduced, but not eliminated, in M5 receptor KO mice, indicating the M5 receptor also contributes to facilitating dopamine release. nih.govbiorxiv.orgnih.gov

Similarly, studies in M2 receptor KO mice have shown that this subtype is critical for mediating oxotremorine-induced tremor, hypothermia, and analgesia. pnas.org The tremorogenic effects of oxotremorine were completely absent in M2 KO mice, while hypothermic and analgesic responses were significantly reduced, pointing to the central role of the M2 receptor in these classic muscarinic responses. pnas.org

Optogenetic and Chemogenetic Approaches in Cholinergic Circuitry Research

While knockout models allow for the study of a specific receptor's function across the entire organism, optogenetic and chemogenetic techniques offer unprecedented spatial and temporal control over specific neuronal populations. nih.goven-journal.org These methods are powerful tools for dissecting the function of cholinergic circuits with a precision that cannot be achieved with systemic drug administration.

Optogenetics involves introducing light-sensitive proteins (opsins) into specific neurons, allowing their activity to be controlled with millisecond-precision using light. en-journal.org For example, channelrhodopsin can be expressed specifically in cholinergic neurons of the nucleus basalis. Illuminating their axon terminals in the neocortex can then selectively evoke acetylcholine release, allowing researchers to study its direct impact on cortical network activity and behavior without the confounding effects of activating cholinergic receptors elsewhere in the brain. nih.goven-journal.org

Chemogenetics , particularly the use of Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), involves introducing a modified G protein-coupled receptor (like a muscarinic receptor) into target neurons. nih.govnih.gov This designer receptor is unresponsive to endogenous acetylcholine but can be activated by a synthetic ligand, such as clozapine-N-oxide (CNO). nih.gov By expressing an activating DREADD (hM3Dq) in a specific cholinergic pathway, researchers can achieve prolonged activation of that pathway following systemic CNO administration. nih.govnih.gov This allows for the investigation of the behavioral and physiological consequences of sustained cholinergic activity in a circuit-specific manner.

These genetic modulation techniques represent a significant advancement in neuroscience. While a global agonist like oxotremorine activates all accessible muscarinic receptors, optogenetics and chemogenetics enable researchers to activate or inhibit specific cholinergic neurons or pathways, providing a more refined understanding of the complex role of acetylcholine in brain function. nih.gov

Future Directions and Unexplored Avenues in Oxotremorine Picrolonate Research

Development and Characterization of Novel Oxotremorine (B1194727) Analogs and Derivatives with Enhanced Specificity

A significant avenue of ongoing research is the synthesis and functional characterization of new oxotremorine analogs designed for greater muscarinic receptor subtype specificity. Oxotremorine itself is non-selective, which complicates the study of individual receptor subtype functions. taylorandfrancis.com To address this, researchers have synthesized various series of derivatives.

One study involved the creation of two subseries of derivatives related to oxotremorine and oxotremorine-M: nonquaternized (5a-10a) and quaternized (5b-10b) compounds. nih.gov These were tested for agonist potency at M1, M2, and M3 receptor subtypes. While most derivatives exhibited nonselective muscarinic activity, some showed potencies that exceeded the reference compounds. nih.gov Notably, the oxotremorine-like derivative 9a displayed functional selectivity, acting as a mixed M3-agonist/M1-antagonist. nih.gov

Another area of focus is on modifying the amino terminal of the oxotremorine structure. A series of 2-substituted acetylenic pyrrolidines and piperidines were evaluated as agents for brain M1 and M2 receptors. nih.gov One such analog, 3-(2-oxo-1-pyrrolidinyl)-1-[2(R)-pyrrolidinyl]-1-propyne hydrogen oxalate (B1200264) (6a), was identified as a partial agonist at cortical M1 receptors with a response approximately three times larger than that of oxotremorine. nih.gov Interestingly, while other similar compounds showed significant M2 selectivity, analog 6a demonstrated almost no subtype selectivity in binding studies, highlighting the subtle structural changes that can dramatically alter receptor interaction profiles. nih.gov

Further studies have compared the potency of various antimuscarinic oxotremorine analogs at sympathetic ganglionic M1 and brainstem M2 receptors in rats. nih.gov While these analogs did not functionally distinguish between neuronal M1 or M2 receptors in vivo, they did show selectivity by antagonizing M1 ganglionic responses at doses that had negligible effects on cardiac and vascular M2 receptors. nih.gov

Analog/DerivativeTarget Receptor(s)Key FindingReference
Derivative 9a M1, M3Showed functional selectivity, behaving as a mixed M3-agonist/M1-antagonist. nih.gov
PCA-10 M1, M2The most potent of six antimuscarinic analogs tested for M1 and M2 blockade. nih.gov
Analog 6a M1, M2A partial M1 agonist with a threefold larger response than oxotremorine, but showed little subtype selectivity in binding. nih.gov
(+)-(R)-BM-5 Muscarinic ReceptorsShowed over 100-fold higher potency in inhibiting receptor binding compared to its (-)-(S)-BM-5 enantiomer, indicating remarkable stereochemical selectivity. nih.gov

Advanced Computational Modeling and Structural Biology of Receptor Interactions

Binding studies using radiolabeled [3H]oxotremorine-M have been instrumental in characterizing receptor subtypes in different tissues. In rat brain membranes, two distinct binding sites were identified: a high-affinity, low-capacity site and a low-affinity, high-capacity site. nih.gov In contrast, heart membranes appeared to possess only the high-affinity site. The application of guanosine (B1672433) triphosphate (GTP) abolished the high-affinity sites in both brain and heart, a finding consistent with the hypothesis of multiple muscarinic receptor subtypes linked to G-proteins. nih.gov

Computational models are being developed to create a mathematical framework that can simulate these complex interactions, which can involve dozens of unique binding configurations. drugtargetreview.com Such models are essential for predicting how structural modifications to the oxotremorine molecule will affect its affinity and selectivity for the five different muscarinic receptor subtypes (M1-M5). For example, mutational analysis combined with pharmacological assays has been used to identify key amino acids in receptor loops that are critical for the binding of allosteric modulators, which can enhance the effect of orthosteric agonists like oxotremorine. pnas.org These computational insights guide the rational design of novel analogs with more desirable pharmacological profiles.

Investigation of Long-Term Cholinergic Modulation Effects on Neural Circuitry

A critical area of future research is the investigation of the long-term effects of sustained cholinergic modulation on the structure and function of neural circuits. Acetylcholine (B1216132) is a key neuromodulator that influences neuronal excitability, synaptic plasticity, and network oscillations, which are fundamental to processes like learning and memory. researchgate.netfrontiersin.org

Studies using oxotremorine's potent analog, oxotremorine-M, have shown that brief application can induce a long-lasting depression (LTD) of neuronal responses in the rat sensorimotor cortex. nih.gov This depression was rapid in onset, could last up to 40 minutes, and was primarily mediated by M2 receptors. nih.gov Such long-term changes in synaptic efficacy are thought to be cellular correlates of memory formation. mdpi.com

Cholinergic modulation also plays a crucial role in shaping cortical network dynamics, particularly gamma oscillations, which are associated with cognitive functions like attention and memory. nih.gov Research has demonstrated that co-application of cholinergic agonists with sensory stimuli can cause a lasting increase in the probability that stimulated neurons will engage in synchronized gamma oscillations. This change develops over minutes and can persist for many hours, suggesting that cholinergic signaling is involved in use-dependent, long-term modifications of cortical circuits. nih.gov

Furthermore, oxotremorine has been shown to induce metabolic changes in neurons, including dose-dependent increases in neuronal RNA content and nucleolar volume in certain thalamic nuclei, while causing reductions in others. elsevier.com These findings suggest that chronic cholinergic stimulation can alter the fundamental metabolic and transcriptional state of neurons, with potentially profound and lasting effects on neural circuitry.

Elucidating Subtype-Specific Functional Roles in Complex Integrated Behaviors

A major challenge and future direction in cholinergic research is to connect the activation of specific muscarinic receptor subtypes by agonists like oxotremorine to complex, integrated behaviors. While oxotremorine is known to produce a range of effects including tremors, ataxia, and changes in pain perception, linking these outcomes to the M1, M2, M3, M4, or M5 receptor has been difficult due to the lack of perfectly selective ligands. wikipedia.orgnih.gov

The development of novel analogs with enhanced specificity is a key step toward this goal. nih.gov For instance, research on antimuscarinic oxotremorine analogs showed a separation between central and peripheral effects, with some compounds blocking M1 receptors in sympathetic ganglia without affecting M2 receptors in the cardiovascular system. nih.gov This hints at the possibility of designing drugs that can target specific neural circuits while minimizing side effects.

Studies on pain perception have shown that oxotremorine produces a dose- and time-dependent reduction in formalin-evoked pain responses in rats. nih.gov The complex pattern of effects on different pain-related behaviors (licking, flexing, paw-jerk) suggests that oxotremorine acts at both spinal and supraspinal levels of the central nervous system, likely involving different muscarinic receptor subtypes at each site. nih.gov Similarly, autoradiography studies in the human eye have shown that [3H]oxotremorine binds selectively to receptors on the longitudinal ciliary muscle, a region dense in M2 receptors, suggesting a specific role for this subtype in modulating aqueous humor outflow, independent of accommodation and miosis which are mediated by other subtypes. nih.gov

Receptor SubtypeAssociated Function/LocationResearch FindingReference
M1 Sympathetic ganglia, Cerebral cortexAnalogs can antagonize M1 ganglionic responses with negligible effect on peripheral M2 receptors. Partial M1 agonists have been developed from oxotremorine. nih.govnih.gov
M2 Heart, Brainstem, Ciliary muscleMediates oxotremorine-M-induced long-term depression in the cortex. High-affinity binding sites for oxotremorine are present in the heart and brain. nih.govnih.govnih.gov
M3 Ileum, Urinary bladderSome novel oxotremorine derivatives show agonist activity at M3 receptors. nih.govresearchgate.net
M4 StriatumA key regulator of dopaminergic activity; positive allosteric modulators can enhance agonist (e.g., oxotremorine) potency. pnas.org

Q & A

Q. What are the critical safety protocols for handling oxotremorine picrolonate in laboratory settings?

Oxotremorine picrolonate is classified as highly toxic (GHS06) with acute lethality via ingestion, dermal contact, or inhalation . Researchers must:

  • Use PPE (gloves, lab coats, respirators) and work in ventilated fume hoods.
  • Store in sealed, grounded containers at -20°C to prevent degradation or electrostatic discharge .
  • Follow emergency protocols: Immediate decontamination of exposed skin/eyes with water, and medical consultation for inhalation/ingestion .

Q. How can researchers validate the chemical identity and purity of oxotremorine picrolonate?

  • Spectral Analysis : Use NMR and mass spectrometry to confirm structural integrity (e.g., canonical SMILES: O=C1N(C#CCCN+(C)C)CCC1.[I-]) .
  • Purity Testing : High-performance liquid chromatography (HPLC) with a threshold >98% purity, as per Certificate of Analysis (COA) standards .
  • Solubility Verification : Test in DMSO (125 mg/mL) and aqueous buffers (8.33 mg/mL) to ensure consistency in experimental preparations .

Q. What experimental frameworks are recommended for designing studies on oxotremorine picrolonate’s muscarinic receptor activity?

Use the PICOT framework to structure research questions:

  • P opulation: Specific cell lines (e.g., NT2 astrocytes) or animal models.
  • I ntervention: Oxotremorine picrolonate dosage (e.g., 10–100 μM).
  • C omparison: Baseline acetylcholine response or alternative agonists (e.g., oxotremorine M).
  • O utcome: Receptor activation measured via fluorescence intensity (ΔF) or EC50 values.
  • T ime: Acute vs. chronic exposure timelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported EC50 values for oxotremorine picrolonate across different experimental models?

Discrepancies may arise from:

  • Model Variability : Differences in cell types (e.g., astrocytes vs. neuronal cultures) or receptor subtype expression .
  • Methodological Factors : Fluorescence calibration (Fmax - F0 normalization) vs. radioligand binding assays.
  • Data Normalization : Use GraphPad Prism to standardize concentration-response curves and calculate EC50 with 95% confidence intervals .
  • Replication : Validate findings across ≥3 independent experiments and compare with published KCNQ2/3 channel blockade data .

Q. What in vitro models best predict the anticholinergic effects of oxotremorine picrolonate in neurodegenerative disease research?

  • Astrocyte-Based Assays : Measure intracellular Ca²⁺ flux using Fluo-4 AM dye in NT2 astrocytes, with ROI analysis of ≥80 cells per condition .
  • Organotypic Brain Slices : Track muscarinic M1/M3 receptor activation via electrophysiology (e.g., patch-clamp).
  • 3D Neurospheroid Models : Assess dose-dependent cytotoxicity (LD50) and receptor desensitization over 72-hour exposure .

Q. How should researchers address ethical and methodological gaps in translational studies involving oxotremorine picrolonate?

  • Ethical Oversight : Submit protocols to institutional review boards (IRBs) for in vivo studies, emphasizing humane endpoints and 3R principles (Replacement, Reduction, Refinement) .
  • Literature Synthesis : Conduct systematic reviews (PRISMA guidelines) to identify understudied outcomes (e.g., long-term cognitive effects) .
  • Data Transparency : Publish raw datasets (e.g., fluorescence intensity tables) in supplementary materials to enable meta-analyses .

Methodological Guidance

Q. What statistical approaches are optimal for analyzing dose-response relationships in oxotremorine picrolonate studies?

  • Nonlinear Regression : Fit sigmoidal curves (variable slope) to calculate EC50/LD50 using software like GraphPad Prism .
  • ANOVA with Tukey Post Hoc : Compare multiple treatment groups (e.g., oxotremorine vs. atropine antagonism).
  • Power Analysis : Ensure sample sizes (n ≥ 6) achieve 80% power for detecting ≥20% ΔF changes .

Q. How can researchers mitigate batch-to-batch variability in oxotremorine picrolonate formulations?

  • Supplier Coordination : Request COA documentation for each batch (e.g., Cayman Chemical Lot #35707) .
  • In-House QC : Re-test solubility and receptor binding affinity before critical experiments.
  • Stability Studies : Monitor degradation via accelerated aging tests (40°C/75% RH for 6 months) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.